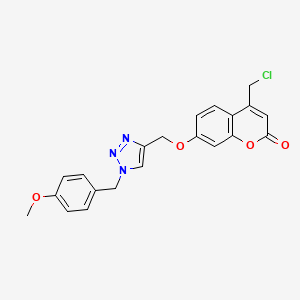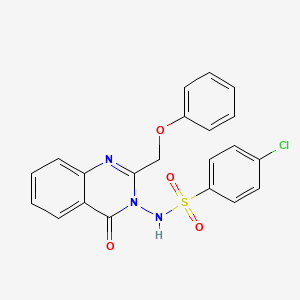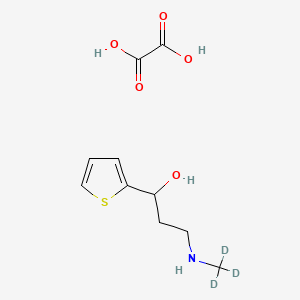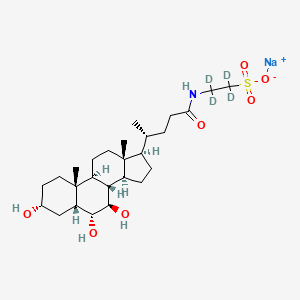
Tauro-omega-muricholic acid-d4 (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tauro- compounds, such as taurocholic acid and tauroursodeoxycholic acid, are bile acids conjugated with taurine. These compounds play a crucial role in the emulsification of fats and are involved in various biological processes. Taurocholic acid, for instance, is a deliquescent yellowish crystalline bile acid that occurs as a sodium salt in the bile of mammals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of tauro-conjugated compounds often involves the conjugation of cholic acid derivatives with taurine. For example, the preparation of tauroursodeoxycholic acid involves adding ursodeoxycholic acid and a phenolic compound into a chloroalkane organic solvent at room temperature, followed by cooling, adding a condensing agent, and reacting at specific temperatures .
Industrial Production Methods
Taurocholic acid is commercially manufactured from cattle bile, a byproduct of the meat-processing industry . This method involves the extraction and purification of the bile acids, followed by their conjugation with taurine.
Análisis De Reacciones Químicas
Types of Reactions
Tauro- compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, tauroursodeoxycholic acid has been shown to have antiapoptotic and endoplasmic reticulum stress response dampening effects .
Common Reagents and Conditions
Common reagents used in the reactions of tauro- compounds include condensing agents and organic solvents. The reaction conditions often involve specific temperatures and pH levels to ensure the stability and efficacy of the compounds.
Major Products Formed
The major products formed from the reactions of tauro- compounds include various bile acid derivatives that have significant biological and therapeutic properties. For example, tauroursodeoxycholic acid is used to treat gallstones and is being investigated for other medical conditions .
Aplicaciones Científicas De Investigación
Tauro- compounds have a wide range of scientific research applications:
Mecanismo De Acción
Tauro- compounds exert their effects through various mechanisms:
Anti-neuroinflammatory Action: They reduce inflammation in neuronal cells.
Oxidative Stress Reduction: They help in reducing oxidative damage by reactive oxygen species.
Apoptotic Cascade Regulation: They inhibit the apoptotic pathways, protecting cells from programmed cell death.
Mitochondrial Protection: They protect mitochondria from damage and maintain their function.
Chemical Chaperone: They act as chemical chaperones, ensuring the stability and correct folding of proteins.
Comparación Con Compuestos Similares
Tauro- compounds can be compared with other bile acids and their derivatives:
Glyco-conjugated Compounds: These include glycocholate and glycodeoxycholate, which are conjugated with glycine instead of taurine.
Cholic Acid Derivatives: These include deoxycholic acid and chenodeoxycholic acid, which are not conjugated with taurine.
Uniqueness
Tauro- compounds are unique due to their conjugation with taurine, which imparts specific biological properties such as enhanced solubility and specific therapeutic effects .
Similar Compounds
- Glycocholate
- Glycodeoxycholate
- Deoxycholic acid
- Chenodeoxycholic acid
Propiedades
Fórmula molecular |
C26H44NNaO7S |
|---|---|
Peso molecular |
541.7 g/mol |
Nombre IUPAC |
sodium;1,1,2,2-tetradeuterio-2-[[(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23-,24-,25-,26-;/m1./s1/i12D2,13D2; |
Clave InChI |
NYXROOLWUZIWRB-YABQXFSGSA-M |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])NC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |
SMILES canónico |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


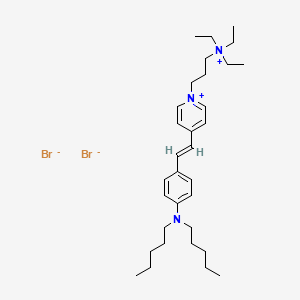

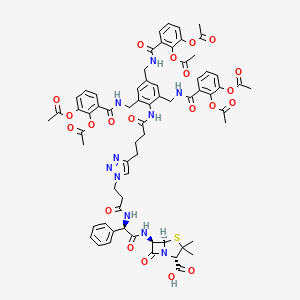





![6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6](/img/structure/B12412242.png)


